molecular formula C10H12N4O B13638022 1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine

1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13638022
M. Wt: 204.23 g/mol
InChI Key: SLNCBOITZXFNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-3-pyridinecarboxaldehyde and hydrazine hydrate.

    Condensation Reaction: The aldehyde group of 2-methoxy-3-pyridinecarboxaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced at specific positions on the pyrazole ring.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Industrial Applications: It is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    Omeprazole: A proton pump inhibitor used in the treatment of gastric acid-related disorders.

    Ilaprazole: Another proton pump inhibitor with similar therapeutic applications.

    Quinolinyl-pyrazoles: Compounds with a quinoline moiety attached to the pyrazole ring, studied for their pharmacological properties.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-[(2-methoxypyridin-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H12N4O/c1-15-10-8(3-2-4-12-10)6-14-7-9(11)5-13-14/h2-5,7H,6,11H2,1H3

InChI Key

SLNCBOITZXFNJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CN2C=C(C=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.